Laminaribiose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

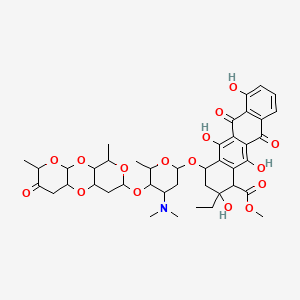

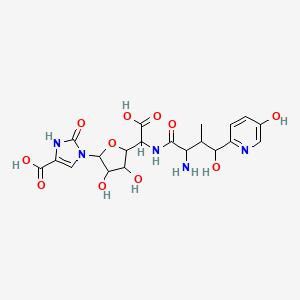

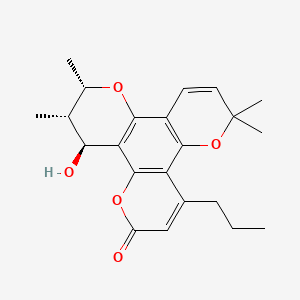

Laminaribiose is a disaccharide, specifically 3-β-D-Glucopyranosyl-(1→3)-D-glucose . It is used notably in the agricultural field and as an antiseptic . It is generally obtained by hydrolysis or by acetolysis of natural polysaccharides of plant origin . It is also a product of the caramelization of glucose .

Synthesis Analysis

Laminaribiose can be produced continuously from sucrose and glucose in a bienzymatic reaction . This involves the use of immobilized laminaribiose phosphorylase and sucrose phosphorylase in a packed bed reactor system . Factors affecting product formation including enzyme ratio, peal concept (both enzymes in one pearl or in separate pearls), and pearl size were studied . An enzyme ratio of 2:1 of laminaribiose phosphorylase (LP) to sucrose phosphorylase (SP) when encapsulated separately in bigger size peals resulted in higher concentration of product .Molecular Structure Analysis

The main oligosaccharide structure corresponds to the connection of glucose with β-D-Glc p - (1→3)-β-D-Glc p, which was identified as laminaribiose (DP2), laminaritriose (DP3), laminaritetrose (DP4), and laminaripentaose (DP5) .Chemical Reactions Analysis

Laminaribiose is produced in the optimized system at steady state . The reaction system proved to be operationally stable throughout 10 days of continuous processing . A half-life time of more than 9 days was observed for both biocatalysts .Physical And Chemical Properties Analysis

Laminaribiose has a molecular formula of C12H22O11 and a molar mass of 342.30 g/mol . Its density is 1.768 g/mL .Scientific Research Applications

Medicine: Therapeutic Applications

Laminaribiose has shown promise in the medical field due to its pharmacological properties. It is considered a potential building block for new pharmaceuticals . Its therapeutic applications include the treatment of dermatitis and other skin conditions. The disaccharide’s anti-inflammatory properties make it a candidate for inclusion in topical creams and ointments aimed at alleviating skin irritations.

Food Industry: Dietary Fiber

In the food industry, laminaribiose can be utilized as a soluble dietary fiber . Dietary fibers are essential for maintaining gut health, and laminaribiose’s structure allows it to serve as a prebiotic, fostering the growth of beneficial gut bacteria. This application not only enhances the nutritional value of food products but also contributes to the overall well-being of consumers.

Agriculture: Plant Growth and Health

Laminaribiose has applications in agriculture, particularly in enhancing plant growth and health . As a natural component of some plant tissues, it plays a role in various biological processes. Its addition to fertilizers or plant feeds could improve crop yields and resistance to diseases.

Biotechnology: Enzymatic Production

The enzymatic production of laminaribiose represents a significant biotechnological advancement . Traditional chemical synthesis methods are less efficient and environmentally friendly compared to the enzymatic approach. The continuous enzymatic production and adsorption of laminaribiose in packed bed reactors is an innovative method that offers higher yields and purity, which is crucial for industrial-scale applications .

Pharmaceutical Manufacturing: Building Block for Drug Synthesis

Laminaribiose is considered a valuable building block for the synthesis of new drugs . Its structural properties allow it to be incorporated into various pharmaceutical compounds, potentially leading to the development of novel treatments for a range of diseases.

Environmental Science: Biodegradable Alternative

The production of laminaribiose through enzymatic methods presents an environmentally friendly alternative to chemical synthesis . This biodegradable approach reduces the need for harsh chemicals and solvents, minimizing waste and environmental impact. It aligns with the growing demand for sustainable practices in scientific research and industrial processes.

Safety And Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "Laminaribiose can be synthesized by the condensation of two glucose molecules. The reaction can be catalyzed by enzymes such as laminaribiose phosphorylase or cellobiose phosphorylase. Alternatively, chemical synthesis can be carried out using protecting group chemistry to selectively activate the hydroxyl groups on glucose molecules for condensation.", "Starting Materials": [ "Glucose", "Protecting groups (if using chemical synthesis)" ], "Reaction": [ "If using enzymatic synthesis:", "- Glucose is phosphorylated by a kinase enzyme to form glucose-6-phosphate", "- Glucose-6-phosphate is converted to glucose-1-phosphate by phosphoglucomutase", "- Laminaribiose phosphorylase or cellobiose phosphorylase catalyzes the condensation of two glucose-1-phosphate molecules to form laminaribiose", "- The product is dephosphorylated to yield laminaribiose", "If using chemical synthesis:", "- The hydroxyl groups on glucose molecules are selectively protected using protecting groups such as acetyl or benzyl groups", "- The protected glucose molecules are activated using a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and reacted with a catalyst such as trifluoroacetic acid (TFA) to form a glycosidic bond between the two glucose molecules", "- The protecting groups are removed using a suitable reagent such as sodium methoxide to yield laminaribiose" ] } | |

CAS RN |

34980-39-7 |

Product Name |

Laminaribiose |

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 |

InChI Key |

YGEHCIVVZVBCLE-CRLSIFLLSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

synonyms |

laminarabiose laminaribiose nigerose |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Cyclopropylmethyl)-7-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1201568.png)